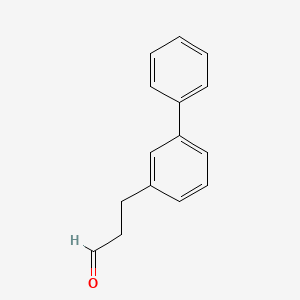
3-(3-Biphenylyl)propanal
Descripción general
Descripción
3-(1,1’-Biphenyl-3-yl)propanal is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1,1’-Biphenyl-3-yl)propanal involves the following steps:
Reactants: 3-iodo-1,1′-biphenyl, tetrabutylammonium chloride, alkyl alcohol, sodium hydrogencarbonate, and palladium (II) acetate.
Solvent: Dry DMF (Dimethylformamide).
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1’-Biphenyl-3-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, leading to benzylic oxidation.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for benzylic bromination.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Produces 3-(1,1’-Biphenyl-3-yl)propanol.
Substitution: Produces benzylic halides.
Aplicaciones Científicas De Investigación
3-(1,1’-Biphenyl-3-yl)propanal is widely used in scientific research due to its versatile applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1,1’-Biphenyl-3-yl)propanal involves its interaction with specific molecular targets and pathways . The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(1,1’-Biphenyl-4-yl)propanal: Similar structure but with the biphenyl group attached at the 4-position.
Benzyl alcohol: A simpler structure with a hydroxyl group instead of an aldehyde.
Uniqueness
3-(1,1’-Biphenyl-3-yl)propanal is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C15H14O |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-(3-phenylphenyl)propanal |
InChI |
InChI=1S/C15H14O/c16-11-5-7-13-6-4-10-15(12-13)14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2 |
Clave InChI |
JCFUBJSIMQRJLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













